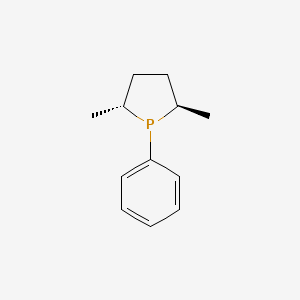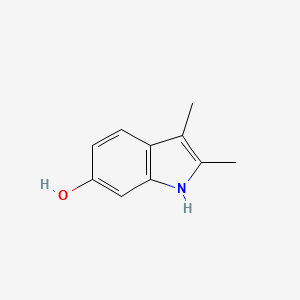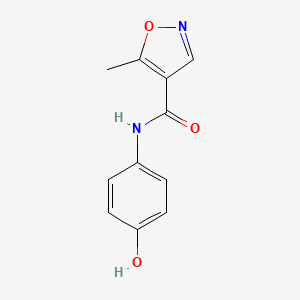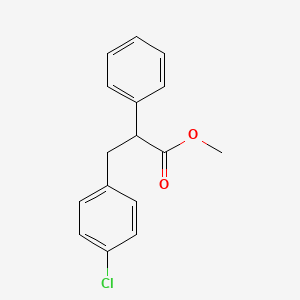
(2r,5r)-2,5-Dimethyl-1-phenylphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is a chiral phospholane compound characterized by its unique structure, which includes two methyl groups and a phenyl group attached to a phospholane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5r)-2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a chiral ligand. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(2r,5r)-2,5-Dimethyl-1-phenylphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2r,5r)-2,5-Dimethyl-1-phenylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme interactions and protein folding.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (2r,5r)-2,5-Dimethyl-1-phenylphospholane exerts its effects involves its interaction with specific molecular targets. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The phospholane ring’s unique structure allows for precise control over the stereochemistry of the products, making it a valuable tool in enantioselective synthesis.
類似化合物との比較
Similar Compounds
(S,S)-2,5-Dimethyl-1-phenyl-phospholane: The enantiomer of the compound, with similar properties but opposite chirality.
2,5-Dimethyl-1-phenyl-phospholane: The racemic mixture containing both enantiomers.
1-Phenylphospholane: A simpler analog without the methyl groups.
Uniqueness
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric catalysis. Its ability to form stable complexes with metal centers and its high enantioselectivity make it superior to other similar compounds in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17P |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
(2R,5R)-2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11-/m1/s1 |
InChIキー |
GAEIPHYVQAKDSM-GHMZBOCLSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2)C |
正規SMILES |
CC1CCC(P1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)





![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)
